N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide
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Overview
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Endothelin-A Receptor Antagonists : This compound has been investigated for its role in the synthesis of non-peptide endothelin-A receptor antagonists. Research indicates the potential of certain naphthalenesulfonamide derivatives in improving receptor affinity through optimization of substituents on the pyrazine ring, demonstrating significant inhibition of pressor responses in rat models (Bradbury et al., 1997).
Cyclooxygenase-2 Inhibitors : Another area of study involves the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors. This research has led to the identification of compounds with potent inhibitory actions, furthering the development of new therapeutics for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Environmental Studies
Adsorption of Antibiotics : The study of sulfonamide antibiotics' adsorption to multiwalled carbon nanotubes (MWNT) highlights the environmental impact of these compounds. This research demonstrates the strong adsorption of sulfonamide antibiotics to MWNT, offering insights into methods for removing such contaminants from aqueous solutions (Ji et al., 2009).
Fluorescent Probes
Intracellular Imaging of Al3+ Ions : A naphthalene-based sulfonamide Schiff base has been developed as a fluorescent turn-on probe for selective detection of Al3+ ions in aqueous systems. This compound demonstrates significant fluorescence enhancement upon binding to Al3+, with potential applications in cell imaging studies and antimicrobial activity evaluations (Mondal et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with indazole moieties have been found to exhibit a wide variety of biological properties .
Mode of Action
Compounds with similar structures have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage in a concentration-dependent manner .
Biochemical Pathways
Similar compounds have been found to inhibit the production of prostaglandin e 2 (pge 2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Pharmacokinetics
Similar compounds have been found to have low gi absorption and are bbb permeant .
Result of Action
Similar compounds have been found to exhibit potent anti-inflammatory activity along with minimum ulcerogenic potential .
Action Environment
Similar compounds have been found to exhibit a wide variety of biological properties, suggesting that they may be influenced by various environmental factors .
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-24-15(11-17(23-24)18-13-20-9-10-21-18)12-22-27(25,26)19-8-4-6-14-5-2-3-7-16(14)19/h2-11,13,22H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQLHMXHIUARQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.